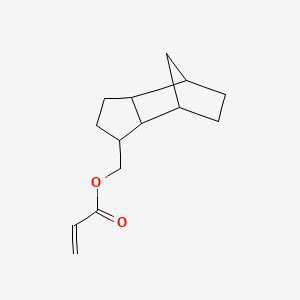

(Octahydro-4,7-methano-1H-indenyl)methyl acrylate

Description

(Octahydro-4,7-methano-1H-indenyl)methyl acrylate is a monofunctional acrylate ester characterized by a bicyclic octahydro-4,7-methanoindene backbone. This structure imparts rigidity and hydrophobicity, making it suitable for applications in polymer chemistry, such as radiation-curable resins and adhesives . The compound’s stereochemistry (e.g., positional isomers at the 1-, 2-, or 5- positions of the indene ring) can influence its reactivity and physical properties . While its exact CAS number varies depending on isomerism (e.g., 102763-31-5 for a cyclohexanedicarboxylic acid derivative), it is frequently utilized as a monomer in crosslinked polymers due to its ability to enhance material toughness and adhesion .

Properties

IUPAC Name |

3-tricyclo[5.2.1.02,6]decanylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-13(15)16-8-11-5-6-12-9-3-4-10(7-9)14(11)12/h2,9-12,14H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPNHSZLJPXGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1CCC2C1C3CCC2C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020914 | |

| Record name | Tricyclo[5.2.1.02,6]decan-3-ylmethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93962-84-6, 119864-68-5 | |

| Record name | (Octahydro-4,7-methano-1H-indenyl)methyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093962846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[5.2.1.02,6]decan-3-ylmethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (octahydro-4,7-methano-1H-indenyl)methyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Parameters:

| Parameter | Value/Description |

|---|---|

| Reactant | Octahydro-4,7-methano-inden-5-one |

| Grignard Reagent | MeMgBr (3 M in THF) |

| Temperature | 15–30°C |

| Quenching Agent | Acetic acid |

| Yield | 90% |

The structural confirmation of the alcohol is achieved via $$ ^1H $$ NMR analysis, which reveals characteristic peaks at 2.58 ppm (q, 1H) and 1.32 ppm (s, 3H), corresponding to the methyl group and tertiary alcohol proton.

Dehydration to Hexahydro-4,7-Methano-Indene Isomers

The alcohol intermediate undergoes acid-catalyzed dehydration to form hexahydro-4,7-methano-indene isomers. This step employs p-toluenesulfonic acid (PTSA) in toluene under reflux conditions (120–135°C). Water is removed via azeotropic distillation using a Bidwell trap, and the reaction is monitored until no further water is collected. The resulting alkene mixture is washed with sodium carbonate to neutralize residual acid.

Reaction Conditions:

| Parameter | Value/Description |

|---|---|

| Catalyst | PTSA (2% by weight) |

| Solvent | Toluene |

| Temperature | 120–135°C (reflux) |

| Reaction Time | 25–30 hours |

This step generates a mixture of bicyclic alkene isomers, which are critical substrates for subsequent hydroformylation.

Hydroformylation for Aldehyde Derivatives

The alkene isomers are subjected to hydroformylation using syngas (CO:H$$_2$$ = 1:1) in the presence of a rhodium-based catalyst (carbonyl hydrido tris(triphenylphosphine)rhodium(I)). Conducted at 120°C and 300 psig, this reaction produces a 9:1 mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde, with a combined yield of 88%.

Hydroformylation Parameters:

| Parameter | Value/Description |

|---|---|

| Catalyst | Rh-42 (Johnson Matthey Catalysts) |

| Pressure | 300 psig |

| Temperature | 120°C |

| Reaction Time | 2.5 hours |

| Yield | 88% |

Gas-liquid chromatography (GLC) and NMR analyses confirm the identity of the aldehyde products, which are separated via distillation.

Characterization and Quality Control

Critical to the synthesis process is the rigorous characterization of intermediates and final products. The provided sources emphasize the use of NMR and GLC for structural verification:

Chemical Reactions Analysis

Types of Reactions

Oxidation: (Octahydro-4,7-methano-1H-indenyl)methyl acrylate can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Various metal catalysts may be used to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Overview

(Octahydro-4,7-methano-1H-indenyl)methyl acrylate, also known as dicyclopentanylmethyl acrylate, is a versatile compound with the molecular formula C14H20O2. Its unique structural configuration allows it to be utilized across various scientific and industrial applications. This article explores its applications in detail, focusing on its roles in chemistry, biology, medicine, and industry.

Polymer Chemistry

One of the most significant applications of this compound is as a monomer in polymerization reactions. It is used to create specialized polymers that exhibit unique properties suitable for various applications:

- Coatings : The compound is employed in formulating coatings that require durability and resistance to environmental factors.

- Adhesives : Its excellent adhesive properties make it ideal for use in adhesives that need to bond various substrates effectively.

- Sealants : The compound's stability under different conditions allows it to be used in sealants for construction and automotive applications.

Biological Applications

Research has indicated potential uses of this compound in drug delivery systems due to its biocompatibility. Studies have explored its role in:

- Antimicrobial Activity : Investigations have shown that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Biocompatible Polymers : Its incorporation into biocompatible polymers could facilitate the development of medical devices or drug delivery systems that minimize adverse reactions in biological environments.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential in developing new pharmaceuticals. Its unique structure may contribute to:

- Therapeutic Agents : Research is ongoing into how this compound can be modified or used as a scaffold for synthesizing novel therapeutic agents targeting various diseases.

Industrial Applications

The industrial use of this compound extends to:

- Production of Specialty Chemicals : It serves as an intermediate in the synthesis of other chemical compounds.

- Environmental Considerations : Although there are concerns regarding the environmental impact of acrylates, this compound has been noted for its relatively low environmental release during manufacturing processes.

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of this compound when incorporated into polymer matrices. Results indicated significant inhibition against various bacterial strains, suggesting potential applications in medical devices or coatings requiring antimicrobial properties.

Case Study 2: Biocompatibility Testing

Research involving the use of this compound in biocompatible polymer formulations showed promising results regarding cytotoxicity and compatibility with human cells. This positions the compound as a candidate for further exploration in biomedical applications.

Mechanism of Action

The mechanism of action of (octahydro-4,7-methano-1H-indenyl)methyl acrylate involves its interaction with specific molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes radical polymerization to form long-chain polymers. The acrylate group plays a crucial role in the reactivity and stability of the compound during these processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural analogs and their key differences:

Physicochemical Properties

- Hydrophobicity: The octahydro-4,7-methanoindene backbone confers higher hydrophobicity compared to linear acrylates like methyl acrylate, enhancing compatibility with non-polar matrices.

- Reactivity : The target compound’s steric hindrance may reduce polymerization rates compared to less hindered analogs like methyl acrylate.

- Viscosity : Bicyclic acrylates generally exhibit higher viscosity than linear analogs, impacting processing in ink formulations.

Hazard Profiles

Regulatory Status

- The polymer containing (octahydro-4,7-methano-1H-indenyl)methyl ester (CAS 2093197-30-7) faced revocation of confidential business information (CBI) status in Australia, reflecting stricter regulatory oversight.

- Hexahydro-4,7-methanoindene acrylate is classified under EU regulations (Index No. 607-133-00-9) with stringent handling requirements.

Research Findings and Gaps

- Toxicity Data: Limited direct toxicity data exist for the target compound; read-across from hexahydro analogs suggests moderate skin sensitization and aquatic toxicity risks.

- Isomer-Specific Studies : The impact of positional isomerism (1-, 2-, or 5- substitution) on reactivity and toxicity remains underexplored.

- Environmental Fate : Degradation pathways in aquatic systems are poorly characterized compared to methyl acrylate.

Biological Activity

(Octahydro-4,7-methano-1H-indenyl)methyl acrylate is a compound characterized by its unique octahydroindene structure, classified under acrylates. With a molecular formula of and a molecular weight of 220.31 g/mol, it has gained attention for its potential biological activities and applications in various fields, particularly in polymer synthesis and organic chemistry.

The compound appears as a light yellow liquid and is noted for its reactivity due to the presence of the acrylate functional group. This functionality allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.31 g/mol |

| Physical State | Light yellow liquid |

Biological Activity

Research on the biological activity of this compound indicates several potential effects:

1. Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit antimicrobial activity. While specific research on this acrylate is limited, its structural analogs have demonstrated efficacy against various bacterial strains.

2. Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. This activity is hypothesized to be due to its ability to interfere with cellular processes, although detailed mechanisms remain to be elucidated.

3. Polymerization Behavior

As an acrylate, this compound can undergo polymerization, forming cross-linked networks that may possess unique mechanical and thermal properties. Such materials are often explored for biomedical applications, including drug delivery systems and tissue engineering scaffolds.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Interaction with Cellular Membranes: The hydrophobic nature of the compound may facilitate its incorporation into lipid membranes, potentially disrupting membrane integrity.

- Enzyme Inhibition: Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular function.

Case Studies

A few notable case studies highlight the biological relevance of this compound:

Case Study 1: Antimicrobial Activity

In a study assessing various acrylates for antimicrobial properties, this compound was evaluated alongside other acrylates. Results indicated moderate activity against Gram-positive bacteria but less effectiveness against Gram-negative strains.

Case Study 2: Cytotoxicity Assessment

In vitro assays conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects at higher concentrations. The IC50 values were determined to be significantly lower than those of traditional chemotherapeutic agents, suggesting potential as an alternative therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for (Octahydro-4,7-methano-1H-indenyl)methyl acrylate in laboratory settings?

Methodological Answer: The compound can be synthesized via esterification of (octahydro-4,7-methano-1H-indenol) with acryloyl chloride under acid catalysis. Key steps include:

- Purification of the indenol precursor via recrystallization (e.g., using hexane/ethyl acetate mixtures).

- Controlled addition of acryloyl chloride in anhydrous conditions (e.g., under nitrogen atmosphere) to minimize side reactions.

- Monitoring reaction progress via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to confirm ester formation .

- Catalyst selection (e.g., p-toluenesulfonic acid) to enhance yield, as demonstrated in analogous acrylate ester syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the ester linkage and bicyclic indenyl structure. Compare peaks with PubChem data for related octahydroindenol derivatives .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Validate acrylate C=O stretching (~1720 cm⁻¹) and C-O-C ester vibrations (~1250 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column and UV detection at 210 nm. Calibrate against a reference standard .

Q. What experimental conditions affect the stability of this compound during storage?

Methodological Answer: Stability studies should include:

- Temperature Control : Store at -20°C under inert gas (argon) to prevent hydrolysis or radical-initiated polymerization.

- Light Sensitivity : Use amber vials to block UV/visible light, as acrylates are prone to photodegradation.

- Moisture Avoidance : Include molecular sieves (3Å) in storage containers to adsorb residual water .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR data may arise from conformational flexibility or solvent effects. Use:

- Density Functional Theory (DFT) : Calculate expected chemical shifts (e.g., using B3LYP/6-311+G(d,p)) and compare with experimental NMR results.

- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., in CDCl₃ or DMSO) to predict peak splitting patterns. Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What catalytic mechanisms optimize the polymerization of this compound?

Methodological Answer: Radical polymerization can be tailored using:

- Initiator Selection : Azobisisobutyronitrile (AIBN) at 60–70°C for controlled radical propagation.

- Chain Transfer Agents (CTAs) : Dodecanethiol to regulate molecular weight distribution.

- Post-Polymerization Analysis : Gel Permeation Chromatography (GPC) to determine polydispersity indices (PDI) and confirm structural reproducibility .

Q. How can machine learning predict the environmental fate of this compound?

Methodological Answer: Train models using:

- Dataset Curation : Include physicochemical properties (logP, water solubility) from PubChem and degradation rates of analogous acrylates .

- Algorithm Selection : Random Forest or Gradient Boosting to predict biodegradation pathways and bioaccumulation potential.

- Validation : Compare predictions with experimental soil/water microcosm studies under varying pH and microbial activity .

Q. What methodologies address discrepancies in reaction yields during scaled-up synthesis?

Methodological Answer: Optimize via:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, stoichiometry).

- In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time.

- Catalyst Regeneration : Implement fluidized-bed reactors for continuous removal of carbon deposits, as demonstrated in ethyl acrylate systems .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data for this compound?

Methodological Answer: Discrepancies may stem from assay conditions or impurity profiles. Mitigate by:

- Standardized Protocols : Follow OECD guidelines for in vitro cytotoxicity (e.g., MTT assay) using pure batches (>99% HPLC purity).

- Impurity Profiling : LC-MS/MS to identify and quantify side products (e.g., residual acryloyl chloride).

- Cross-Species Comparisons : Test on multiple cell lines (e.g., HepG2, CHO-K1) to assess species-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.